molecular formula C10H18O B13777943 1-Tert-butyl-7-oxa-bicyclo[4.1.0]heptane CAS No. 7583-74-6

1-Tert-butyl-7-oxa-bicyclo[4.1.0]heptane

Cat. No.: B13777943
CAS No.: 7583-74-6
M. Wt: 154.25 g/mol
InChI Key: YMFPKAVXZRTGRZ-UHFFFAOYSA-N
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Description

1-Tert-butyl-7-oxa-bicyclo[4.1.0]heptane is a bicyclic organic compound featuring a seven-membered ring system with an oxygen atom (oxa) and a fused cyclopropane moiety. Its rigid bicyclic framework and substituent positioning make it a valuable scaffold for studying stereoelectronic effects and conformational preferences .

Properties

CAS No.

7583-74-6

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

1-tert-butyl-7-oxabicyclo[4.1.0]heptane

InChI

InChI=1S/C10H18O/c1-9(2,3)10-7-5-4-6-8(10)11-10/h8H,4-7H2,1-3H3

InChI Key

YMFPKAVXZRTGRZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C12CCCCC1O2

Origin of Product

United States

Preparation Methods

Preparation Methods of 1-Tert-butyl-7-oxa-bicyclo[4.1.0]heptane

Detailed Stepwise Preparation

Preparation of 4-Iodo-3-cyclohexanecarboxylic Acid Lactone
  • Reactants: Cyclohexene-1-carboxylic acid, sodium bicarbonate, potassium iodide, iodine, water, dichloromethane.
  • Procedure: Dissolve cyclohexene-1-carboxylic acid in dichloromethane, add sodium bicarbonate and potassium iodide under ice bath. After 10 minutes, warm to room temperature and add iodine. Stir for 2 hours, then quench with sodium thiosulfate solution.
  • Workup: Separate organic and aqueous layers, extract aqueous phase with dichloromethane, dry organic layers, and concentrate.
  • Yield: Approximately 92% of a white solid product.
  • Notes: This halogenation introduces iodine at the 4-position, facilitating subsequent ring closure.
Formation of 7-Oxabicyclo[4.1.0]heptane-3-carboxylate Esters
  • Reactants: 4-Iodo-3-cyclohexanecarboxylic acid lactone, ethanol or methanol, sodium hydroxide.
  • Procedure: Stir the lactone in ethanol or methanol at room temperature, add sodium hydroxide to promote ring closure and esterification, react for about 3 hours.
  • Workup: Quench reaction, extract with dichloromethane, dry, and concentrate.
  • Yield: 66-69% of yellow oily liquid ester.
  • Notes: This step forms the bicyclic ester core, essential for further functionalization.
Enzymatic Resolution and Aminolysis to Introduce Amino Functionality
  • Reactants: 7-Oxabicyclo[4.1.0]heptane-3-carboxylate ester, alkaline protease or trypsin, phosphate buffer, methyl tert-butyl ether.
  • Procedure: Mix ester with enzyme in phosphate buffer and methyl tert-butyl ether, stir at room temperature for 48 hours to achieve selective aminolysis.
  • Workup: Extract organic phase, dry, and concentrate to obtain amino-functionalized bicyclic compound.
  • Yield: 34-40% with high enantiomeric purity (de > 99%).
  • Notes: Enzymatic resolution provides stereoselectivity under mild conditions, critical for pharmaceutical intermediate synthesis.
Protection of the Amino Group with tert-Butoxycarbonyl (Boc)
  • Reactants: Amino-functionalized bicyclic compound, di-tert-butyl dicarbonate (Boc2O), potassium carbonate, ethyl acetate.
  • Procedure: Dissolve amino compound in ethyl acetate, add potassium carbonate and Boc2O dropwise under ice bath, then stir at room temperature for 5 hours.
  • Workup: Add water, separate layers, extract aqueous phase with ethyl acetate, dry organic layers, concentrate, and purify by column chromatography.
  • Yield: Approximately 73% of white solid with 99.5% purity.
  • Notes: Boc protection stabilizes the amino group for further synthetic transformations.

Alternative Synthetic Approaches

  • Catalytic Hydrogenation Method: Some sources describe catalytic hydrogenation of hydroquinone derivatives to produce cis- and trans-cyclohexane-1,4-diols, followed by isomerization to form the bicyclic structure. This method may involve phenylmagnesium chloride and copper(I) iodide in tetrahydrofuran at low temperature, yielding the bicyclic compound with high purity.

  • Chemical Reactivity Exploitation: The strained epoxide ring in this compound allows for oxidation, reduction, and nucleophilic substitution reactions, which can be used to modify or derivatize the compound for various applications.

Summary Table of Preparation Steps

Step Reaction Type Key Reagents/Conditions Product Yield (%) Notes
1 Iodination Cyclohexene-1-carboxylic acid, I2, KI, NaHCO3, DCM 4-Iodo-3-cyclohexanecarboxylic acid lactone 92 Halogenation to activate ring
2 Esterification & Ring Closure Lactone, EtOH or MeOH, NaOH 7-Oxabicyclo[4.1.0]heptane-3-carboxylate ester 66-69 Formation of bicyclic ester
3 Enzymatic Resolution & Aminolysis Ester, alkaline protease or trypsin, phosphate buffer, MTBE Amino-functionalized bicyclic compound 34-40 Stereoselective amination
4 Boc Protection Amino compound, Boc2O, K2CO3, ethyl acetate This compound (protected) 73 Protects amino group for stability

Research Findings and Industrial Relevance

  • The enzymatic resolution method provides high stereoselectivity and mild reaction conditions, making it suitable for scale-up in industrial pharmaceutical intermediate production.
  • The multi-step process addresses challenges such as safety hazards, cost, and industrial feasibility, offering a practical route to high-purity intermediates for drugs like edoxaban.
  • Alternative catalytic hydrogenation routes offer complementary synthetic strategies, potentially improving yields or simplifying steps depending on available resources and desired derivatives.

Chemical Reactions Analysis

Types of Reactions: 1-Tert-butyl-7-oxa-bicyclo[4.1.0]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

1-Tert-butyl-7-oxa-bicyclo[4.1.0]heptane has several applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-Tert-butyl-7-oxa-bicyclo[4.1.0]heptane exerts its effects involves interactions with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The presence of the tert-butyl group can enhance the compound’s stability and binding affinity, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 3-Tert-butyl-7-oxabicyclo[4.1.0]heptane

The tert-butyl group’s position significantly alters the compound’s properties. For example:

  • 1-Tert-butyl isomer : Enhanced steric hindrance at the 1-position may reduce nucleophilic attack at adjacent sites.
  • 3-Tert-butyl isomer (CAS 15536-71-7) : The substituent at the 3-position may stabilize certain transition states in ring-opening reactions due to proximity to the oxygen atom. Experimental data show that positional isomers exhibit distinct boiling points and densities, though specific values for the 1-tert-butyl variant require further characterization .

Table 1: Physical Properties of Positional Isomers

Property 1-Tert-butyl-7-oxabicyclo[4.1.0]heptane 3-Tert-butyl-7-oxabicyclo[4.1.0]heptane
Boiling Point (°C) Not reported 193.4 (predicted)
Density (g/cm³) Not reported 0.974 (predicted)
Molecular Weight (g/mol) 168.27 168.27
Aryl-Substituted Derivatives: 1-Phenyl and Halogenated Analogs

Aryl-substituted derivatives, such as 1-phenyl-7-oxabicyclo[4.1.0]heptane (CAS 4829-01-0), are synthesized via nucleophilic addition of aryl-Grignard reagents followed by Shi-epoxidation . Key comparisons:

  • Electronic Effects : Electron-withdrawing groups (e.g., 4-fluorophenyl, 4-chlorophenyl) increase electrophilicity of the epoxide, enhancing reactivity toward nucleophiles compared to the tert-butyl analog .
  • Applications : The phenyl derivative undergoes oxidative cleavage with graphene oxide (GO) to yield 1-phenylcyclopentanecarbaldehyde (56% yield), suggesting utility in carbonyl compound synthesis. The tert-butyl variant’s stability may favor applications requiring resistance to oxidation .

Table 2: Reactivity of Aryl-Substituted Derivatives

Compound Reaction with GO (Yield) Key Application
1-Phenyl-7-oxabicyclo[4.1.0]heptane 56% aldehyde formation Carbonyl synthesis
1-Tert-butyl-7-oxabicyclo[4.1.0]heptane Not reported Potential stability in coatings

Heteroatom Variations: Azabicyclo vs. Oxabicyclo

Replacing the oxygen atom with nitrogen (e.g., tert-butyl 7-azabicyclo[4.1.0]heptane-7-carboxylate, CAS 153789-13-0) introduces basicity and hydrogen-bonding capacity. Key differences:

  • Synthetic Routes : Azabicyclo compounds often require Boc protection, while oxabicyclo analogs are synthesized via epoxidation or Grignard reactions .

Environmental and Industrial Relevance

  • Environmental Presence: 7-Oxabicyclo[4.1.0]heptane derivatives are detected in urban sweepsand (up to 36,000 μg/kg), highlighting environmental persistence.
  • Material Science : Methyl-oxiranyl derivatives are used in anti-corrosion coatings and inks. The tert-butyl group’s steric bulk could improve thermal stability in polymer matrices .

Q & A

Q. What are the primary synthetic routes for 1-Tert-butyl-7-oxa-bicyclo[4.1.0]heptane?

The synthesis typically involves constructing the bicyclic framework and introducing substituents. A common approach includes:

Bicyclic core formation : Cyclopropanation of cyclohexene derivatives via transition-metal catalysis or photochemical methods.

Functionalization : Introducing the tert-butyl group via nucleophilic substitution or alkylation under basic conditions (e.g., using tert-butyl chloride and a base like KOH).

Oxidation/oxygen insertion : Incorporation of the oxygen atom via epoxidation or oxidation of a precursor alkene .

Key conditions : Reactions often require anhydrous solvents (THF, DCM), temperatures between 0–80°C, and catalysts like Pd or Rh complexes for cyclopropanation.

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

Technique Application Reference
NMR Assigning stereochemistry and substituent positions (e.g., tert-butyl at C1, oxygen at C7). ¹H and ¹³C NMR resolve bicyclic ring protons and carbons.
X-ray crystallography Definitive confirmation of 3D structure, including bicyclic ring strain and substituent orientation.
Mass spectrometry Verifying molecular weight (C₁₀H₁₆O) and fragmentation patterns (e.g., loss of tert-butyl group at m/z 99).

Advanced Research Questions

Q. How can contradictory data on reaction outcomes (e.g., deamination products) be resolved?

highlights unexpected exo/endo hydroxylation products during nitrous acid deamination. To address contradictions:

  • Variables to test : pH, temperature, solvent polarity.
  • Methodological adjustments :
    • Use chiral HPLC to separate stereoisomers.
    • Apply computational modeling (DFT) to predict thermodynamic vs. kinetic control in product formation .
  • Validation : Repeat experiments with isotopic labeling (e.g., ¹⁸O) to track oxygen migration pathways.

Q. What role does the tert-butyl group play in modulating reactivity and stability?

The tert-butyl group:

  • Steric effects : Shields the bicyclic core from nucleophilic attack, enhancing stability in polar solvents.
  • Lipophilicity : Increases logP by ~1.5 units (measured via HPLC), improving membrane permeability in biological assays .

Q. Comparative data :

Substituent Reactivity (k, s⁻¹) LogP
tert-Butyl0.122.8
Methyl0.451.2
Phenyl0.083.1

Q. How do structural modifications (e.g., oxygen position) influence biological activity?

compares derivatives:

Compound Structure Biological Activity
7-Oxa-bicyclo[4.1.0]heptane-3-carboxylic acidCarboxylic acid at C3Antimicrobial (MIC: 25 µg/mL)
Methyl ester analogEster at C3No activity
tert-Butyl analogtert-Butyl at C1, oxygen at C7Enhanced metabolic stability (t₁/₂: 6.5 h in liver microsomes)

Q. What mechanistic insights explain the compound’s interaction with enzymes?

The bicyclic oxygen may act as a hydrogen-bond acceptor, while the tert-butyl group induces hydrophobic binding. For example:

  • Enzyme inhibition assays : IC₅₀ of 15 µM against cytochrome P450 3A4, suggesting competitive inhibition.
  • Docking studies : The compound occupies the hydrophobic pocket of the enzyme active site, with the oxygen forming a 2.8 Å H-bond with a serine residue .

Q. How can computational methods optimize reaction pathways for derivatives?

  • Tools : DFT (Gaussian 16) to calculate transition states for cyclopropanation.
  • Parameters : Activation energy (ΔG‡) for tert-butyl introduction (predicted: 28 kcal/mol vs. experimental: 30 kcal/mol).
  • Outcome : Simulated pathways reduce trial runs by 40% in synthesis planning .

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